Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt Guaiacolsulfonate is an aromatic sulfonic acid. Potassium guaiacolsulfonate salt is an expectorant that thins the mucus in the lungs and reduces chest congestion.
Brand Name: Vulcanchem
CAS No.: 1321-14-8
VCID: VC20935598
InChI: InChI=1S/2C7H8O5S.2K.H2O/c2*1-12-7-4-5(13(9,10)11)2-3-6(7)8;;;/h2*2-4,8H,1H3,(H,9,10,11);;;1H2/q;;2*+1;/p-2
SMILES: C1=CC=C(C(=C1)OCO)S(=O)(=O)[O-].[K+]
Molecular Formula: C14H16K2O11S2
Molecular Weight: 502.6 g/mol

Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt

CAS No.: 1321-14-8

Cat. No.: VC20935598

Molecular Formula: C14H16K2O11S2

Molecular Weight: 502.6 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt - 1321-14-8

Specification

CAS No. 1321-14-8
Molecular Formula C14H16K2O11S2
Molecular Weight 502.6 g/mol
IUPAC Name dipotassium;4-hydroxy-3-methoxybenzenesulfonate;hydrate
Standard InChI InChI=1S/2C7H8O5S.2K.H2O/c2*1-12-7-4-5(13(9,10)11)2-3-6(7)8;;;/h2*2-4,8H,1H3,(H,9,10,11);;;1H2/q;;2*+1;/p-2
Standard InChI Key AHTXUEDLGSAAMV-UHFFFAOYSA-L
SMILES C1=CC=C(C(=C1)OCO)S(=O)(=O)[O-].[K+]
Canonical SMILES COC1=C(C=CC(=C1)S(=O)(=O)[O-])O.COC1=C(C=CC(=C1)S(=O)(=O)[O-])O.O.[K+].[K+]

Introduction

Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt, commonly known by its CAS number 1321-14-8, is a derivative of benzenesulfonic acid. It is characterized by the presence of a hydroxymethoxy group, which enhances its solubility and reactivity in aqueous solutions. This compound is often used in biochemical processes and industrial applications due to its unique properties.

Synthesis and Preparation

The synthesis of benzenesulfonic acid derivatives typically involves the sulfonation of benzene followed by the introduction of specific functional groups. For benzenesulfonic acid, hydroxymethoxy-, monopotassium salt, the process would involve:

  • Sulfonation: Benzene is treated with concentrated sulfuric acid to form benzenesulfonic acid.

  • Introduction of Hydroxymethoxy Group: The benzenesulfonic acid is then reacted with appropriate methoxy compounds under controlled conditions to introduce the hydroxymethoxy group.

  • Formation of Potassium Salt: The resulting acid is then neutralized with potassium hydroxide to form the monopotassium salt.

Biological Activity and Applications

This compound is primarily known for its role as an expectorant, helping to thin mucus in the lungs and reduce chest congestion . Additionally, it has been studied for its potential biological activities, including:

  • Enzyme Inhibition: Similar compounds have shown the ability to inhibit human carbonic anhydrases, which are crucial for pH and fluid balance regulation in the body.

  • Antioxidant Properties: Preliminary studies suggest potential antioxidant activity, which could protect cells from oxidative stress.

Comparison with Similar Compounds

CompoundStructure FeaturesBiological Activity
Sodium BenzenesulfonateSimple sulfonateMild antimicrobial properties
Potassium GuaiacolsulfonateHydroxy groupExpectorant, antioxidant, and anti-inflammatory effects
Benzenesulfonic AcidBasic sulfonic acidUsed as a reagent in organic synthesis

Research Findings and Future Directions

Research on benzenesulfonic acid, hydroxymethoxy-, monopotassium salt is limited, but its unique functional group suggests potential for further investigation into its biochemical and therapeutic applications. Future studies could explore its efficacy in modulating enzyme activity or its role in protecting against oxidative stress.

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